(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol
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Overview
Description
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol: is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Mode of Action
Two mechanisms have been proposed for this 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via a concerted mechanism, and secondly, via a step-by-step mechanism through diradical intermediate formation .
Biochemical Pathways
Functionalized isoxazole scaffolds are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions with target molecules . These interactions are crucial for the compound’s role in modulating enzyme activity and protein function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic flux . These changes can have significant implications for cell growth, differentiation, and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to bind to active sites of enzymes or regulatory regions of proteins allows it to modulate their activity, leading to changes in downstream signaling pathways and gene expression . These molecular interactions are critical for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding these dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s influence on metabolite levels and metabolic processes can have far-reaching effects on cellular function . By modulating the activity of key metabolic enzymes, the compound can alter the flow of metabolites through different pathways, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters and proteins influences its distribution, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Chemical Reactions Analysis
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the isoxazole ring to a more saturated form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted isoxazole derivatives
Scientific Research Applications
This compound is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and materials
Comparison with Similar Compounds
(3-Isopropyl-4,5-dihydroisoxazol-5-yl)methanol can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Methanol derivatives: Compounds with similar alcohol functional groups but different ring structures or substituents
Properties
IUPAC Name |
(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7-3-6(4-9)10-8-7/h5-6,9H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXNMBMOFWRJTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649337 |
Source
|
Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-97-6 |
Source
|
Record name | [3-(Propan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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